molecular formula C19H23N7OS B12270465 4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12270465
M. Wt: 397.5 g/mol
InChI Key: IQUMMINHPTWHSE-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a thieno[3,2-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including nucleophilic substitution and cyclization reactions. One common method involves the reaction of thiophene-2-carboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with piperazine derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of high-purity reagents and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine moiety.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-Methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H23N7OS

Molecular Weight

397.5 g/mol

IUPAC Name

4-[2-methyl-6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H23N7OS/c1-14-22-16(12-17(23-14)25-7-9-27-10-8-25)24-3-5-26(6-4-24)19-18-15(2-11-28-18)20-13-21-19/h2,11-13H,3-10H2,1H3

InChI Key

IQUMMINHPTWHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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